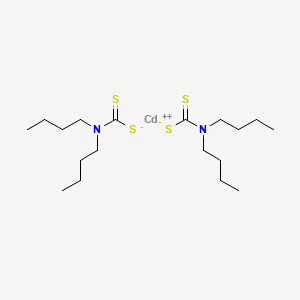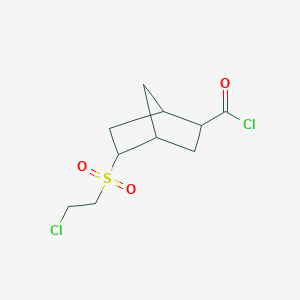
5-((2-Chloroethyl)sulphonyl)bicyclo(2.2.1)heptane-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((2-Chloroethyl)sulphonyl)bicyclo(2.2.1)heptane-2-carbonyl chloride is a chemical compound with the molecular formula C10H14Cl2O3S. It is known for its unique bicyclic structure and the presence of both sulphonyl and carbonyl chloride functional groups. This compound is used in various scientific research applications due to its reactivity and potential for forming complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Chloroethyl)sulphonyl)bicyclo(2.2.1)heptane-2-carbonyl chloride typically involves the reaction of a bicycloheptane derivative with 2-chloroethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
5-((2-Chloroethyl)sulphonyl)bicyclo(2.2.1)heptane-2-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Reduction Reactions: The carbonyl chloride group can be reduced to form corresponding alcohols.
Oxidation Reactions: The sulphonyl group can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and amines.
Reduction Reactions: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and amides.
Reduction Reactions: Products include primary and secondary alcohols.
Oxidation Reactions: Products include sulfonic acids.
Scientific Research Applications
5-((2-Chloroethyl)sulphonyl)bicyclo(2.2.1)heptane-2-carbonyl chloride is used in various scientific research fields, including:
Chemistry: As a building block for synthesizing complex organic molecules.
Biology: In the study of enzyme inhibition and protein modification.
Medicine: As a precursor for developing pharmaceutical intermediates.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-((2-Chloroethyl)sulphonyl)bicyclo(2.2.1)heptane-2-carbonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulphonyl and carbonyl chloride groups are highly reactive, allowing the compound to form covalent bonds with various molecular targets. This reactivity is exploited in enzyme inhibition studies and the development of pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
- 5-((2-Bromoethyl)sulphonyl)bicyclo(2.2.1)heptane-2-carbonyl chloride
- 5-((2-Iodoethyl)sulphonyl)bicyclo(2.2.1)heptane-2-carbonyl chloride
- 5-((2-Fluoroethyl)sulphonyl)bicyclo(2.2.1)heptane-2-carbonyl chloride
Uniqueness
5-((2-Chloroethyl)sulphonyl)bicyclo(2.2.1)heptane-2-carbonyl chloride is unique due to its specific reactivity profile and the presence of both sulphonyl and carbonyl chloride functional groups. This combination allows for a wide range of chemical transformations and applications in various fields .
Properties
CAS No. |
21912-24-3 |
|---|---|
Molecular Formula |
C10H14Cl2O3S |
Molecular Weight |
285.19 g/mol |
IUPAC Name |
5-(2-chloroethylsulfonyl)bicyclo[2.2.1]heptane-2-carbonyl chloride |
InChI |
InChI=1S/C10H14Cl2O3S/c11-1-2-16(14,15)9-5-6-3-7(9)4-8(6)10(12)13/h6-9H,1-5H2 |
InChI Key |
LCOLLZNVOZERDL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1CC2S(=O)(=O)CCCl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


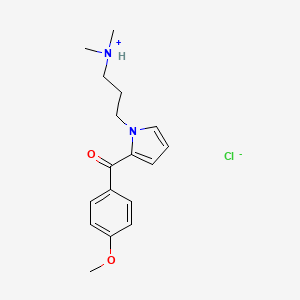
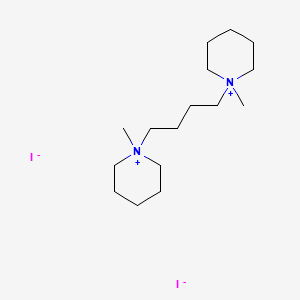
![3-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]-, 3-(4-methylbenzenesulfonate), (3R)-](/img/structure/B13740683.png)
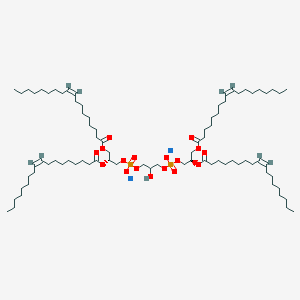
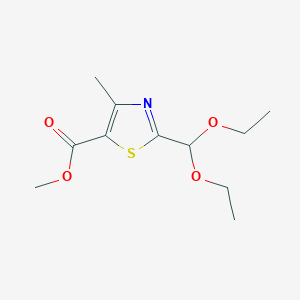

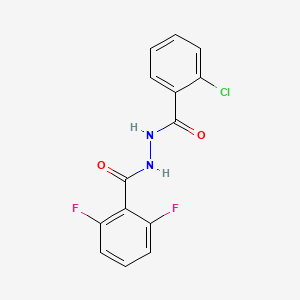
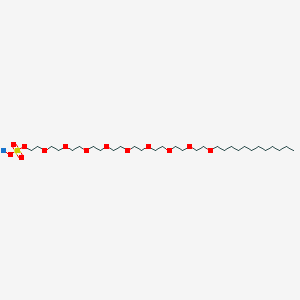
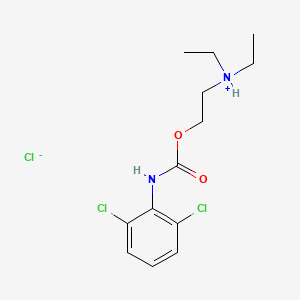
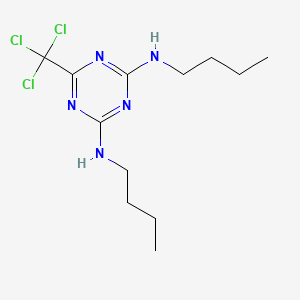
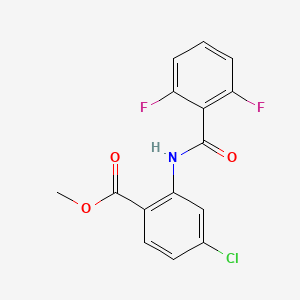
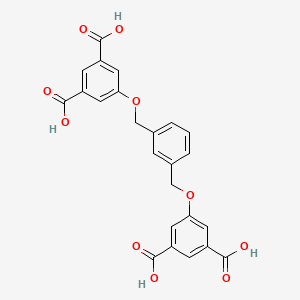
![Benzothiazolium, 2-[[[4-(dimethylamino)phenyl]imino]methyl]-3-ethyl-, ethyl sulfate](/img/structure/B13740728.png)
